9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime
Description
Properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-15(13-23-11-9-21-10-12-23)14-25-22-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,21,24H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMXFQNCTRIYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185858 | |
| Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007962-36-8 | |
| Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007962-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-one, O-[2-hydroxy-3-(1-piperazinyl)propyl]oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime typically involves multiple steps:
Formation of Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using oxidizing agents such as chromic acid or potassium permanganate.
Oxime Formation: The fluorenone is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Attachment of Piperazine Ring: The oxime is further reacted with 2-chloro-3-(piperazin-1-yl)propyl alcohol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The fluorenone core can undergo oxidation reactions to form fluorenone oxides.
Reduction: Reduction of the fluorenone core can yield fluorenol derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Fluorenone oxides.
Reduction: Fluorenol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of innovative synthetic methodologies. Researchers often utilize it to create derivatives that may exhibit novel properties or reactivities.
Biological Research
In biological studies, 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime can function as a probe to study enzyme interactions and receptor binding. Its ability to form stable complexes with biological macromolecules makes it a candidate for investigating various biological processes and mechanisms.
Medicinal Applications
The medicinal potential of this compound is significant due to its derivatives being investigated for therapeutic properties such as:
- Antimicrobial Activity : Compounds derived from this structure have shown promise in combating bacterial infections.
- Antiviral Properties : Research indicates potential efficacy against viral pathogens.
- Anticancer Activity : Some derivatives are being explored for their ability to inhibit cancer cell proliferation.
The presence of the piperazine ring is particularly notable, as it is a common structural motif in many pharmacologically active compounds, enhancing their bioactivity and interaction with biological targets.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials such as:
- Polymers : Its stable aromatic structure lends itself to applications in polymer chemistry.
- Dyes : The compound's reactive functional groups allow for use in dye synthesis, potentially leading to materials with specific color properties or functionalities.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with various biological targets through hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Piperazine-Containing Hydroxypropyl Derivatives
Compounds with piperazine-hydroxypropyl linkages (Table 1) share structural motifs that influence physicochemical and biological properties:
Key Observations :
- The target compound’s unsubstituted piperazine may enhance solubility compared to analogs with bulky aryl groups (e.g., 4-chlorophenoxy in Compound 9) .
- Piperazine-linked xanthones () demonstrate significant antimycobacterial activity, suggesting that the hydroxypropyl-piperazine moiety could contribute to bioactivity in the target compound .
Fluorenone/Fluorene Derivatives
Fluorene-based compounds often exhibit luminescent properties and are used in organic electronics. Notable analogs include:
- N-(9,9-Dipropyl-9H-fluoren-2-yl)-7-(piperidin-1-yl)-2,1,3-benzothiadiazol-4-amine : Features a benzothiadiazole-amine core linked to a fluorene group.
- 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one : A ketone derivative with high luminescent efficiency, highlighting the role of fluorenone in optical applications.
Structural Implications :
Oxime-Containing Compounds
Oximes are versatile in medicinal chemistry, often serving as prodrugs or enzyme inhibitors. A triazole-linked oxime analog () shows 61.9% similarity to the target compound and was studied as a β-adrenoceptor antagonist analog . This suggests the target’s oxime could enable similar bioactivity, though substituents (piperazine vs. triazole) would modulate receptor affinity.
Research Findings and Hypotheses
- Physicochemical Properties: The hydroxypropyl-piperazine group likely enhances water solubility compared to purely aromatic fluorenone derivatives. Retention times of analogs (3.04–5.10 min) suggest moderate polarity, which may balance bioavailability and membrane permeability .
- Biological Activity : Piperazine-xanthone hybrids () inhibit M. tuberculosis growth (94–98%), implying that the target’s piperazine-hydroxypropyl-oxime structure could be optimized for antimicrobial applications .
- Optoelectronic Potential: Fluorenone’s planar structure and oxime’s electron-withdrawing effects may favor charge transport in organic semiconductors, analogous to fluorene-based materials in and .
Biological Activity
9H-fluoren-9-one O-(2-hydroxy-3-(piperazin-1-yl)propyl) oxime is a derivative of fluorenone, characterized by its unique structural features, including a fluorenone core, an oxime functional group, and a piperazine ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O2, with an average mass of approximately 337.423 g/mol. The compound's structure allows for interactions with biological macromolecules, making it a candidate for further pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The oxime group can form hydrogen bonds and coordinate with metal ions, while the piperazine ring facilitates interactions with various biological targets through hydrophobic and electrostatic forces .
- Receptor Binding : It is hypothesized that the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Antimicrobial Activity
Recent studies have indicated that derivatives of fluorenone, including this compound, exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects against various bacterial strains, showing zones of inhibition comparable to standard antibiotics .
- Case Study : In a study evaluating several fluorenone derivatives, 80% of synthesized compounds showed antimicrobial activity against at least one test microorganism .
Anticancer Activity
The presence of the piperazine moiety in the structure has been linked to anticancer properties:
- Mechanistic Insights : Research indicates that compounds with similar structures can inhibit critical pathways involved in cancer cell proliferation .
- Case Study : A study focusing on the synthesis of related Schiff base derivatives highlighted their potential as antitumor agents through various mechanisms of action, including apoptosis induction in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 9H-fluoren-9-one | Moderate antibacterial | Enzyme inhibition |
| 2-Hydroxy-9-fluorenone | Antifungal | Disruption of fungal cell wall synthesis |
| Fluorenone oxime | Anticancer | Induction of apoptosis |
| 9H-fluoren-9-one O-(2-hydroxypropyl) oxime | Potential antiviral | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 9H-fluoren-9-one oxime derivatives?
- Method: Use palladium-catalyzed Tsuji-Trost allylation. Dissolve the oxime (1.0 equiv) and allyl carbonate (1.0 equiv) in dry, degassed MeCN or CH₂Cl₂, add Pd(PPh₃)₄ (4–5 mol%), and monitor by TLC. Purify via column chromatography (n-hexane/EtOAc 95:5) .
- Key Considerations: Optimize reaction time (16–22 hours) and solvent choice to avoid side reactions. Confirm product purity via ¹H NMR .
Q. How can the antifungal activity of this compound be evaluated in vitro?
- Method: Use a broth microdilution assay against Candida albicans and Aspergillus niger. Compare MIC values to standards like fluconazole. Prepare stock solutions in DMSO (<1% final concentration) and test in RPMI-1640 medium .
- Data Interpretation: Activity is "considerable" if MIC ≤ 16 µg/mL, comparable to clotrimazole .
Q. What analytical techniques are critical for structural confirmation?
- Method: Employ ¹H/¹³C NMR for functional group analysis (e.g., oxime proton at δ ~10.5 ppm, piperazine protons at δ ~2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Advanced Research Questions
Q. Why does the fluorenone moiety resist halocyclization in allyl oxime derivatives?
- Mechanistic Insight: The rigid fluorenone system hinders conformational flexibility required for cyclization. In contrast, benzophenone derivatives (e.g., benzophenone oxime) allow aryl ring rotation, enabling transition-state alignment .
- Experimental Evidence: Attempted cyclization of (S,E)-144 yielded no product; TLC and ¹H NMR confirmed unreacted starting material .
Q. How can low yields in para-chlorophenyl isoxazolidine synthesis be addressed?
- Troubleshooting: Optimize Pd catalyst loading (≥5 mol%) and reaction temperature (40–60°C). Use electron-deficient aryl groups to enhance leaving-group ability (pKa of oxime ≈ 11.3 vs. acetate ≈ 4.76) .
- Alternative Approaches: Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts or explore microwave-assisted synthesis to accelerate kinetics .
Q. What crystallographic tools are suitable for resolving structural ambiguities?
- Method: Use SHELXL for small-molecule refinement. Collect high-resolution X-ray data (λ = 0.71073 Å, T = 123 K) and refine with SHELXPRO. Address disorder in solvent molecules via PART instructions .
- Validation: Check R-factor convergence (target < 0.05) and validate geometry using CCDC Mercury .
Data Contradiction Analysis
Q. How to reconcile discrepancies in antifungal activity across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
